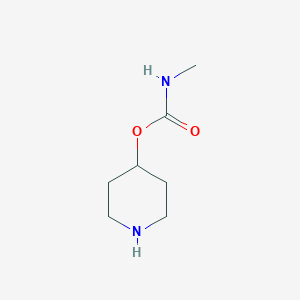
tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4,5-dichloropyridin-2-yl)carbamate: is a chemical compound known for its applications in various fields of scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both tert-butyl and carbamate functional groups. The presence of chlorine atoms on the pyridine ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate typically involves the reaction of 4,5-dichloropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4,5-dichloropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
Chemistry: tert-Butyl N-(4,5-dichloropyridin-2-yl)carbamate is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate: Similar in structure but with chlorine atoms at different positions on the pyridine ring.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: This structural feature distinguishes it from other carbamate derivatives and enhances its utility in various chemical and biological processes .
Properties
Molecular Formula |
C10H12Cl2N2O2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dichloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
FHVHOEDENMDRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


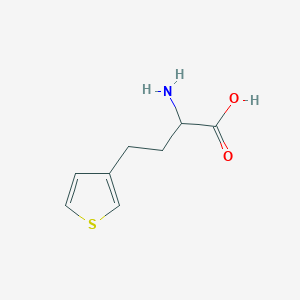
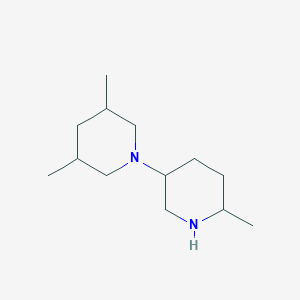
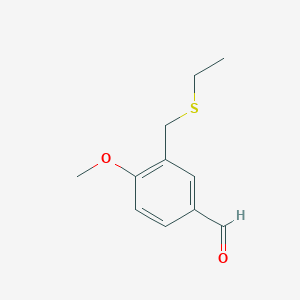

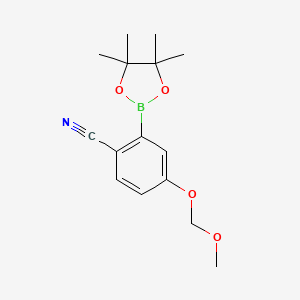
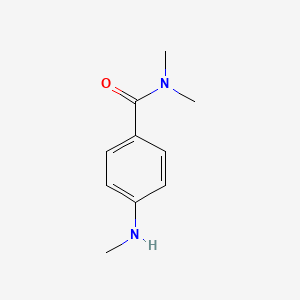
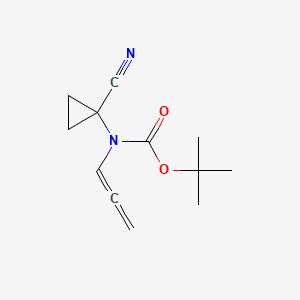
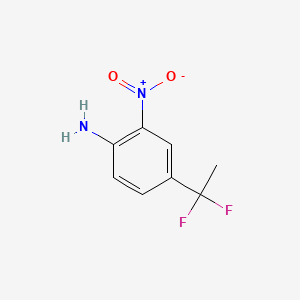
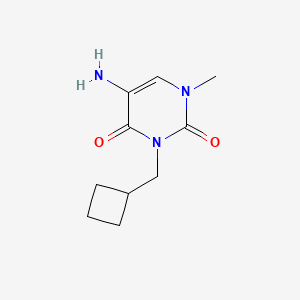
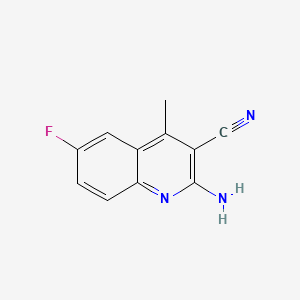
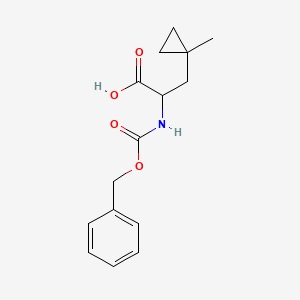
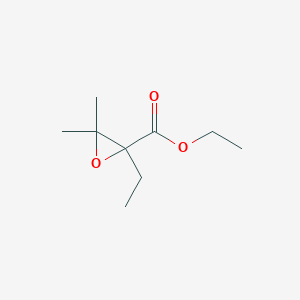
![5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)
